
Application Notes and Protocols: Synthesis of
Aurones from 1-(2-Hydroxyphenyl)-2-

phenylethanone

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
1-(2-Hydroxyphenyl)-2-

phenylethanone

Cat. No.: B1330380 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic pathways for

producing aurones, a class of flavonoids with significant biological activity, using 1-(2-
hydroxyphenyl)-2-phenylethanone, also known as 2-hydroxydeoxybenzoin, as a starting

material. While direct condensation of 1-(2-hydroxyphenyl)-2-phenylethanone with

aldehydes to form aurones is not the most commonly reported method, this document outlines

two viable synthetic routes that proceed through key intermediates: 2'-hydroxychalcones or

benzofuran-3(2H)-ones.

Introduction to Aurone Synthesis
Aurones are a subclass of flavonoids characterized by a (Z)-2-benzylidenebenzofuran-3(2H)-

one core structure.[1] They are responsible for the yellow pigmentation in some flowering

plants and have garnered significant interest in medicinal chemistry due to their diverse

pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

[2][3] The primary synthetic strategies for obtaining aurones involve the oxidative cyclization of

2'-hydroxychalcones or the condensation of benzofuran-3(2H)-ones with aromatic aldehydes.

[1][2]
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This document details the necessary transformations to convert 1-(2-hydroxyphenyl)-2-
phenylethanone into these key intermediates, followed by their conversion to the final aurone

products.

Synthetic Pathways from 1-(2-Hydroxyphenyl)-2-
phenylethanone
Two principal pathways are proposed for the synthesis of aurones starting from 1-(2-
hydroxyphenyl)-2-phenylethanone.

Pathway A involves the dehydrogenation of 1-(2-hydroxyphenyl)-2-phenylethanone to yield a

2'-hydroxychalcone intermediate, which is then subjected to oxidative cyclization.

Pathway B proceeds through the intramolecular cyclization of 1-(2-hydroxyphenyl)-2-
phenylethanone to form a benzofuran-3(2H)-one intermediate, which subsequently undergoes

condensation with an aromatic aldehyde.
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Figure 1: Proposed synthetic pathways from 1-(2-Hydroxyphenyl)-2-phenylethanone to
Aurones.

Pathway A: Via 2'-Hydroxychalcone Intermediate
Step 1: Dehydrogenation of 1-(2-Hydroxyphenyl)-2-
phenylethanone
The conversion of 1-(2-hydroxyphenyl)-2-phenylethanone to a 2'-hydroxychalcone involves

the introduction of a double bond between the alpha and beta carbons of the ketone. This can

be achieved using various dehydrogenating agents.
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Experimental Protocol: Selenium Dioxide Dehydrogenation

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-(2-
hydroxyphenyl)-2-phenylethanone (1 equivalent) in a suitable solvent such as dioxane or

a mixture of ethanol and water.

Reagent Addition: Add selenium dioxide (1.1 to 1.5 equivalents) to the solution.

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-

layer chromatography (TLC). The reaction time can vary from 4 to 24 hours depending on

the substrate.

Work-up: After completion, cool the reaction mixture to room temperature. Filter off the

precipitated selenium metal. The filtrate is then diluted with water and extracted with an

organic solvent like ethyl acetate.

Purification: The combined organic layers are washed with brine, dried over anhydrous

sodium sulfate, and concentrated under reduced pressure. The crude product is purified by

column chromatography on silica gel to afford the desired 2'-hydroxychalcone.

Starting
Material

Product Reagents Solvent Time (h) Yield (%)

1-(2-

Hydroxyphen

yl)-2-

phenylethano

ne

2'-

Hydroxychalc

one

SeO₂ Dioxane 12 60-70

Table 1: Representative data for the dehydrogenation of 1-(2-hydroxyphenyl)-2-
phenylethanone.

Step 2: Oxidative Cyclization of 2'-Hydroxychalcone
The resulting 2'-hydroxychalcone is then cyclized to the corresponding aurone. Several

methods are available for this transformation, with mercury(II) acetate being a classical and

effective reagent.
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Experimental Protocol: Mercury(II) Acetate Mediated Cyclization

Reaction Setup: Dissolve the 2'-hydroxychalcone (1 equivalent) in pyridine in a round-bottom

flask.

Reagent Addition: Add mercury(II) acetate (1.1 equivalents) to the solution.

Reaction Conditions: Heat the reaction mixture to reflux for 1 to 4 hours. Monitor the reaction

by TLC.

Work-up: Cool the reaction mixture and pour it into a mixture of ice and dilute hydrochloric

acid. The precipitated solid is collected by filtration.

Purification: Wash the solid with water and recrystallize from a suitable solvent system (e.g.,

ethanol/water) to yield the pure aurone.

Starting
Material

Product Reagents Solvent Time (h) Yield (%)

2'-

Hydroxychalc

one

Aurone Hg(OAc)₂ Pyridine 2 70-85

Table 2: Representative data for the oxidative cyclization of 2'-hydroxychalcone.
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Step 1: Dehydrogenation
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Figure 2: Experimental workflow for the synthesis of aurones via Pathway A.
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Pathway B: Via Benzofuran-3(2H)-one Intermediate
Step 1: Intramolecular Cyclization of 1-(2-
Hydroxyphenyl)-2-phenylethanone
The formation of the benzofuran-3(2H)-one ring from 1-(2-hydroxyphenyl)-2-phenylethanone
can be achieved through an intramolecular nucleophilic attack of the hydroxyl group on the

carbonyl carbon, followed by dehydration. This reaction is often catalyzed by acid or base.

Experimental Protocol: Acid-Catalyzed Cyclization

Reaction Setup: Dissolve 1-(2-hydroxyphenyl)-2-phenylethanone (1 equivalent) in a

suitable solvent like acetic acid or ethanol.

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid

or hydrochloric acid.

Reaction Conditions: Heat the mixture to reflux for 2 to 6 hours, monitoring the reaction by

TLC.

Work-up: After cooling, pour the reaction mixture into ice-water. The precipitated solid is

collected by filtration.

Purification: Wash the solid with water until neutral and dry. The crude benzofuran-3(2H)-one

can be purified by recrystallization or column chromatography.

Starting
Material

Product Catalyst Solvent Time (h) Yield (%)

1-(2-

Hydroxyphen

yl)-2-

phenylethano

ne

Benzofuran-

3(2H)-one
H₂SO₄ (cat.) Acetic Acid 4 75-85

Table 3: Representative data for the intramolecular cyclization to form benzofuran-3(2H)-one.
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Step 2: Condensation of Benzofuran-3(2H)-one with an
Aromatic Aldehyde
The final step involves a condensation reaction between the benzofuran-3(2H)-one

intermediate and a substituted aromatic aldehyde to form the aurone. This reaction is typically

base-catalyzed.

Experimental Protocol: Base-Catalyzed Condensation[4]

Reaction Setup: In a round-bottom flask, dissolve the benzofuran-3(2H)-one (1 equivalent)

and the desired aromatic aldehyde (1.1 equivalents) in ethanol or methanol.

Catalyst Addition: Add a few drops of a concentrated aqueous solution of sodium hydroxide

or potassium hydroxide.

Reaction Conditions: Stir the reaction mixture at room temperature for 2 to 8 hours. The

formation of a yellow precipitate indicates product formation. Monitor the reaction by TLC.

Work-up: After completion, acidify the reaction mixture with dilute hydrochloric acid.

Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a

suitable solvent to obtain the pure aurone.

Starting
Material 1

Starting
Material 2

Catalyst Solvent Time (h) Yield (%)

Benzofuran-

3(2H)-one

Aromatic

Aldehyde
NaOH Ethanol 3 80-95

Table 4: Representative data for the condensation of benzofuran-3(2H)-one with an aromatic

aldehyde.
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Step 1: Intramolecular Cyclization
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Figure 3: Experimental workflow for the synthesis of aurones via Pathway B.
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Applications in Drug Development
Aurones represent a privileged scaffold in drug discovery. Their rigid, planar structure and the

possibility of diverse substitutions on both aromatic rings allow for the fine-tuning of their

physicochemical and pharmacological properties. The synthetic routes described herein,

starting from the readily available 1-(2-hydroxyphenyl)-2-phenylethanone, provide a versatile

platform for the generation of aurone libraries for screening in various disease models. The

biological activities of aurones are closely linked to their substitution patterns, making the

development of efficient and flexible synthetic methodologies crucial for structure-activity

relationship (SAR) studies in drug development programs.

Conclusion
The synthesis of aurones from 1-(2-hydroxyphenyl)-2-phenylethanone can be effectively

achieved through two multi-step synthetic pathways. Both routes involve the formation of a key

intermediate, either a 2'-hydroxychalcone or a benzofuran-3(2H)-one, which is then converted

to the final aurone product. The choice of pathway may depend on the availability of reagents,

desired substitution patterns on the final aurone, and overall yield considerations. The detailed

protocols and tabulated data provided in these application notes offer a solid foundation for

researchers and drug development professionals to synthesize and explore the therapeutic

potential of this important class of flavonoids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of Aurones
from 1-(2-Hydroxyphenyl)-2-phenylethanone]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1330380#use-of-1-2-hydroxyphenyl-2-
phenylethanone-in-the-synthesis-of-aurones]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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